molecular formula C13H13N5O2S B6528805 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 1019102-62-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B6528805
CAS No.: 1019102-62-5
M. Wt: 303.34 g/mol
InChI Key: KYDJJFXUAJNKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a complex synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates a 1,3,4-oxadiazole core, a privileged scaffold known for its diverse biological activities, which is linked to a 1,5-dimethyl-1H-pyrazole moiety and a thiophene-2-ylacetamide group. The specific combination of these heterocyclic rings makes it a promising candidate for investigating new therapeutic agents. Compounds featuring 1,3,4-oxadiazole and pyrazole heterocycles are frequently explored for their potential antibacterial properties and other pharmacological effects. Researchers can utilize this chemical as a key intermediate or lead compound in developing novel inhibitors for various enzymes or cellular receptors. Its structure suggests potential for modulation of biological pathways involved in inflammation and cancer, aligning with the broader research applications of pyrazole-based molecules, which have been developed into drugs for inflammation and cancer . This product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the relevant Safety Data Sheet for proper handling and storage information. Specific data regarding this compound's solubility, stability, and mechanism of action should be determined by the researching laboratory.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-6-10(17-18(8)2)12-15-16-13(20-12)14-11(19)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDJJFXUAJNKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

The synthesis begins with the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using ethanol and catalytic sulfuric acid, yielding the corresponding ethyl ester. Subsequent treatment with hydrazine hydrate (80% v/v) in refluxing ethanol for 6–8 hours produces the carbohydrazide derivative.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 78°C (reflux)

  • Yield: 82–85%

Characterization Data:

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 3H, CH₃), 3.85 (s, 3H, N–CH₃), 6.52 (s, 1H, pyrazole-H), 9.12 (s, 1H, NH).

Cyclization to 1,3,4-Oxadiazole

The carbohydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. Alternatively, microwave-assisted synthesis (150°C, 300 W, 20 min) significantly reduces reaction time while improving yield.

Optimized Procedure:

  • Dissolve carbohydrazide (10 mmol) in POCl₃ (15 mL).

  • Reflux at 110°C for 4–5 hours.

  • Quench with ice-cold water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Yield: 78% (conventional) vs. 89% (microwave).

Critical Note:
Microwave irradiation enhances reaction efficiency by promoting uniform heating, reducing side reactions such as oxidative degradation.

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

Functionalization of Thiophene-2-acetic Acid

Thiophene-2-acetic acid is treated with excess thionyl chloride (SOCl₂) under anhydrous conditions to generate the corresponding acid chloride.

Reaction Conditions:

  • Solvent: Toluene (dry)

  • Temperature: 70°C (2 hours)

  • Yield: 94%

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H, CH₂), 7.02 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.31 (d, J = 3.4 Hz, 1H, thiophene-H), 7.44 (d, J = 5.1 Hz, 1H, thiophene-H).

Amide Bond Formation: Final Coupling

The oxadiazole amine (5 mmol) is reacted with 2-(thiophen-2-yl)acetyl chloride (5.5 mmol) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Optimized Procedure:

  • Dissolve oxadiazole amine in DCM (20 mL).

  • Add TEA (1.2 equiv) dropwise at 0°C.

  • Introduce acid chloride portionwise, stir at room temperature for 12 hours.

  • Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol/water (1:1).

Yield: 76%

Spectroscopic Confirmation:

  • IR (KBr): 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1545 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.24 (s, 3H, pyrazole-CH₃), 3.88 (s, 3H, N–CH₃), 3.95 (s, 2H, CH₂), 6.54 (s, 1H, pyrazole-H), 7.12–7.46 (m, 3H, thiophene-H), 10.21 (s, 1H, NH).

  • HRMS (ESI): m/z calcd for C₁₅H₁₅N₅O₂S [M+H]⁺: 362.1024; found: 362.1028.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Conventional HeatingPOCl₃, 110°C, 4 h7898Scalability for bulk synthesis
Microwave-Assisted150°C, 300 W, 20 min8999Reduced reaction time, higher yield

Source: Adapted from.

Mechanistic Insights and Reaction Optimization

The cyclization of carbohydrazide to oxadiazole proceeds via a nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by POCl₃-mediated dehydration. Microwave irradiation accelerates this step by enhancing molecular collisions and energy transfer.

In the amide coupling step, TEA scavenges HCl, shifting the equilibrium toward product formation. Steric hindrance from the 1,5-dimethylpyrazole group necessitates prolonged reaction times to ensure complete conversion.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Hydrolysis:

    • Risk: Prolonged exposure to moisture leads to oxadiazole ring opening.

    • Solution: Use anhydrous solvents and molecular sieves during reactions.

  • Thiophene Acetyl Chloride Stability:

    • Risk: Degradation upon storage.

    • Solution: Prepare in situ or store under inert atmosphere at −20°C .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various derivatives, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial properties. The presence of the thiophene ring is particularly significant, as thiophene derivatives are known for their biological activity.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry: In the material science industry, this compound is used in the development of advanced materials. Its thermal stability and electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and thiophene moieties are believed to play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests that it may involve modulation of enzyme activity or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, based on evidence provided:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity Reference
Target Compound : N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide C₁₄H₁₄N₆O₂S 354.38 (calculated) 1,5-Dimethylpyrazole (oxadiazole C5); Thiophene-acetamide (oxadiazole C2) Not explicitly reported in evidence
8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) C₂₀H₁₇ClN₄O₃S 428.5 Indole-methyl (oxadiazole C5); Chlorophenyl-sulfanyl acetamide (oxadiazole C2) LOX inhibition, α-glucosidase inhibition, BChE inhibition
2a (Benzofuran-oxadiazole hybrid) C₁₉H₁₄ClN₃O₂S 395.86 Benzofuran (oxadiazole C5); Chlorophenyl-sulfanyl acetamide (oxadiazole C2) Antimicrobial activity (Laccase catalysis)
3a (N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide) C₁₈H₁₃N₇O₄S₂ 479.47 Pyridinyl (oxadiazole C5); Nitrophenyl-thiazole acetamide (oxadiazole C2) Antiproliferative activity (synthesis focus; bioactivity inferred from analogs)
Derivative (N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide) Variable (aryl = substituent) ~350–450 3-Methoxybenzyl (oxadiazole C5); Arylthio-acetamide (oxadiazole C2) SIRT2 inhibition (associated with cancer, neurodegeneration)
Compound (Pyrazole-thienopyrimidine hybrid) C₂₃H₂₃N₅O₂S₂ 465.59 Cyclopenta-thienopyrimidine (C5); Dimethylpyrazole-acetamide (C2) No explicit bioactivity reported; structural similarity to kinase inhibitors

Structural and Functional Analysis

Oxadiazole Substituents

  • C5 Position : The target compound’s 1,5-dimethylpyrazole group contrasts with bulkier substituents in analogs (e.g., indole-methyl in 8t or benzofuran in 2a ). Smaller substituents like pyridine (3a ) or methoxybenzyl ( ) may enhance solubility or target specificity .
  • C2 Position : The thiophene-acetamide side chain in the target compound is distinct from sulfanyl-linked acetamides in 8t and 2a , which show enzymatic inhibition. Thiophene’s electron-rich nature may favor π-π interactions in binding pockets .

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a compound that integrates a pyrazole moiety with an oxadiazole and a thiophene ring. This structural combination has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the oxadiazole and pyrazole moieties. For instance, derivatives of 1,3,4-thiadiazole have shown promising activities against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds were reported at approximately 4.37 µM and 8.03 µM respectively .

The mechanisms of action attributed to these compounds include:

  • Inhibition of DNA and RNA synthesis.
  • Interaction with key kinases involved in tumorigenesis.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated significant anti-inflammatory effects. For example, certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that modifications in the chemical structure can enhance anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of related pyrazole compounds has been documented against various bacterial strains. For instance, compounds containing the thiophene ring have shown activity against E. coli and S. aureus, indicating their potential as antibacterial agents . The presence of the aliphatic amide group is crucial for enhancing antimicrobial activity.

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted by researchers evaluated a series of oxadiazole derivatives for their antitumor properties. Among these, a specific derivative exhibited an IC50 value of 4.37 µM against HepG-2 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, a pyrazole derivative was tested for its ability to inhibit pro-inflammatory cytokines. Results indicated that at a concentration of 10 µM, it achieved over 80% inhibition of IL-6 production in vitro .

Table: Summary of Biological Activities

Activity Type Target Cell Line/Organism IC50/Effectiveness Reference
AntitumorHepG-24.37 µM
AntitumorA5498.03 µM
Anti-inflammatoryTNF-α InhibitionUp to 85%
AntimicrobialE. coli, S. aureusSignificant activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.